![molecular formula C18H17FN4O3S B2882531 (4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396851-79-8](/img/structure/B2882531.png)

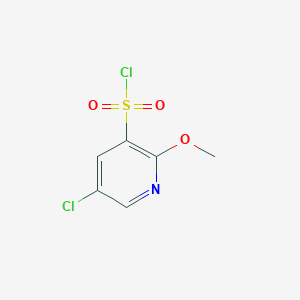

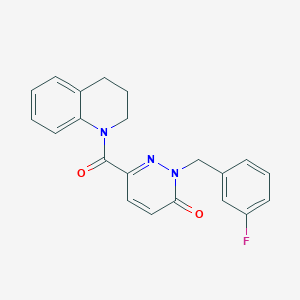

(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.

BenchChem offers high-quality (4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

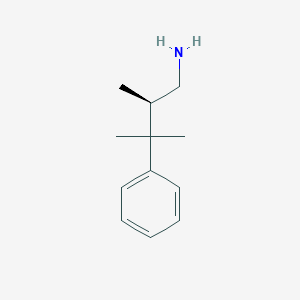

Fluorescent Probes for Bioimaging

This compound belongs to a family of pyrazolo[1,5-a]pyrimidines which have been identified as strategic compounds for optical applications . They are particularly useful as fluorescent probes for bioimaging due to their tunable photophysical properties. These properties allow for the study of intracellular processes and can be used in the development of chemosensors.

Solid-State Emitters

The solid-state emission intensities of these compounds are significant, making them suitable for use as solid-state emitters . This application is crucial in the field of organic materials science, where they can be used in the design of new materials with specific optical properties.

Antitumor Agents

Pyrazolo[1,5-a]pyrimidine derivatives have shown high impact in medicinal chemistry as potential antitumor agents . Their structural diversity and functionalization can lead to new designs of drugs with the pyrazolo[1,5-a]pyrimidine core, offering a promising scaffold for cancer treatment.

Enzymatic Inhibitory Activity

These compounds have also been highlighted for their enzymatic inhibitory activity . This makes them valuable in the study of enzyme-related diseases and could lead to the development of new medications targeting specific enzymes.

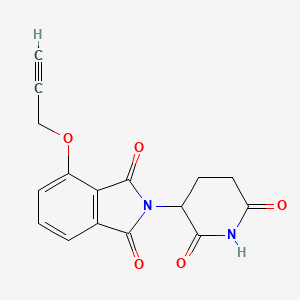

Organic Synthesis

The synthetic versatility of pyrazolo[1,5-a]pyrimidines allows for various synthetic transformations, enhancing structural diversity and facilitating the synthesis of complex organic molecules . This is particularly useful in the development of new synthetic methodologies.

Material Science

Due to their significant photophysical properties, these compounds have attracted attention in material science . They can be used to create new materials with desirable properties for various applications, including electronics and photonics.

Chelating Agents

The presence of heteroatoms in these compounds makes them potential chelating agents for ions . This application is important in the field of analytical chemistry, where they can be used to detect and quantify metal ions.

Fluorogenic Heterocyclic Compounds

As fluorogenic heterocyclic compounds, they display advantages over hydrocarbon-based fluorophores, such as better solubility in green solvents and potential for structural diversity through synthetic access methodologies . This makes them suitable for a wide range of applications, from sensing to bio-macromolecular interactions.

Mécanisme D'action

Target of Action

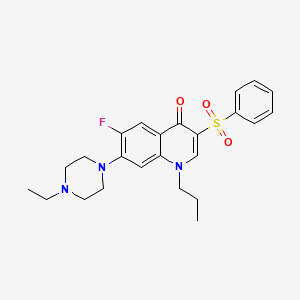

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .

Biochemical Pathways

The compound affects the nucleoside transport pathway by inhibiting ENTs. This inhibition disrupts the normal function of ENTs in nucleotide synthesis and regulation of adenosine function .

Pharmacokinetics

The irreversible and non-competitive inhibition of ents suggests that the compound may have a long-lasting effect .

Result of Action

The inhibition of ENTs by the compound disrupts nucleotide synthesis and the regulation of adenosine function. This disruption could potentially affect various cellular processes that depend on these functions .

Propriétés

IUPAC Name |

[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S/c19-15-5-1-2-7-17(15)27(25,26)22-11-9-21(10-12-22)18(24)14-13-20-23-8-4-3-6-16(14)23/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBFGWGAGQCHHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B2882448.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide](/img/structure/B2882450.png)

![N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2882453.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2882456.png)

![5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2882466.png)

![8-[[Bis(2-methoxyethyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2882467.png)

![2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2882470.png)